1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
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Overview
Description
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a complex organic compound with a unique structure that includes a naphthoquinone core fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the reaction of naphthoquinone derivatives with suitable epoxidizing agents. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to achieve the epoxidation of the naphthoquinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Halogenated or nucleophile-substituted naphthoquinone derivatives.
Scientific Research Applications
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione: Lacks the tert-butyl group, resulting in different reactivity and applications.
1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione: Contains a methyl group instead of a tert-butyl group, leading to variations in its chemical behavior.
Uniqueness
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is unique due to the presence of the tert-butyl group, which enhances its stability and alters its reactivity compared to similar compounds. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
63534-42-9 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1a-tert-butyl-7aH-naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C14H14O3/c1-13(2,3)14-11(16)9-7-5-4-6-8(9)10(15)12(14)17-14/h4-7,12H,1-3H3 |
InChI Key |
TUKDZDOHWZSJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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